molecular formula C12H18O5 B14673820 Diethyl 3-oxo-2-prop-2-enylpentanedioate CAS No. 42324-17-4

Diethyl 3-oxo-2-prop-2-enylpentanedioate

Cat. No.: B14673820
CAS No.: 42324-17-4
M. Wt: 242.27 g/mol
InChI Key: OJTDHRJHKRKDFT-UHFFFAOYSA-N
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Description

Diethyl 3-oxo-2-prop-2-enylpentanedioate is a substituted pentanedioate ester featuring a ketone (3-oxo) group and an allyl (prop-2-enyl) substituent. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in Michael additions, cyclization reactions, and as a precursor for bioactive molecules.

Properties

CAS No.

42324-17-4

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 3-oxo-2-prop-2-enylpentanedioate

InChI

InChI=1S/C12H18O5/c1-4-7-9(12(15)17-6-3)10(13)8-11(14)16-5-2/h4,9H,1,5-8H2,2-3H3

InChI Key

OJTDHRJHKRKDFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(CC=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-oxo-2-prop-2-enylpentanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Sodium ethoxide is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and alkylation reactions are applicable. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-oxo-2-prop-2-enylpentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The enolate form of the compound can undergo alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions, often in the presence of a base like sodium ethoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Diethyl 3-oxo-2-prop-2-enylpentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-oxo-2-prop-2-enylpentanedioate involves its reactivity as an enolate ion. The enolate form can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis, where it acts as a building block for more complex structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of specific data on Diethyl 3-oxo-2-prop-2-enylpentanedioate in the evidence, comparisons are drawn to structurally or functionally related compounds from the provided sources.

Table 1: Key Properties of Diethyl Esters and Related Compounds

Property This compound (Hypothetical) Diethyl Succinate (C₈H₁₄O₄) Boron Trifluoride Diethyl Etherate (C₄H₁₀BF₃O)
Molecular Formula Likely C₁₁H₁₆O₅ C₈H₁₄O₄ C₄H₁₀BF₃O
Appearance Not available Colorless to pale yellow liquid Liquid (pyrophoric, stored under inert gas)
Boiling Point Expected >216°C (due to larger size) ~80°C Decomposes at 125–126°C
Solubility Likely organic-soluble Soluble in water/organic solvents Reacts violently with water
Storage Conditions Stable under inert atmosphere? 20°C, sealed, away from light Inert gas, secondary container, flammables area
Primary Applications Synthetic intermediates, cyclization reactions Flavoring agent (FEMA 2377) Lewis acid catalyst in organic synthesis

Key Differences:

Functional Groups & Reactivity: Diethyl succinate lacks the 3-oxo and allyl groups, making it less reactive in conjugate addition reactions compared to this compound .

Handling and Safety :

  • Diethyl succinate is stable under standard storage conditions, whereas boron trifluoride diethyl etherate requires rigorous inert-atmosphere protocols due to pyrophoric and moisture-sensitive properties .

Applications :

  • Diethyl succinate is primarily used in food and fragrance industries, while the target compound and boron trifluoride diethyl etherate are specialized synthetic reagents .

Research Findings and Limitations

  • Gaps in Evidence : The provided sources lack data on this compound, necessitating extrapolation from structurally analogous esters (e.g., diethyl succinate) or catalysts (e.g., boron trifluoride etherate).
  • Hypothetical Reactivity : The allyl and ketone groups in this compound likely enhance its utility in cycloadditions and cross-coupling reactions compared to simpler diethyl esters.

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